molecular formula C17H12BrN5S B2706165 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-20-3

3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2706165
CAS No.: 894056-20-3
M. Wt: 398.28
InChI Key: WDAQSQCFQMOGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic heterocyclic compound featuring a fused triazolo[4,3-b]pyridazine core, which is a privileged scaffold in medicinal chemistry . This specific analogue is functionalized with a pyridin-2-yl group at the 6-position and a (4-bromobenzyl)thio ether at the 3-position. The triazolopyridazine core is of significant research interest due to its rigid, planar structure and hydrogen-bonding capabilities, which make it a valuable building block for designing molecules that interact with biological targets . Compounds based on this scaffold have demonstrated a wide range of biological activities in research settings, including potent antiproliferative effects. For instance, closely related 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have been investigated as antitubulin agents, mimicking the mechanism of action of combretastatin A-4 and inhibiting tubulin polymerization to arrest the cell cycle at the G2/M phase . The presence of the bromine atom on the benzylthio side chain offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to explore structure-activity relationships and optimize properties for specific applications . This compound is intended for use in laboratory research only, exclusively for in vitro experimentation in fields such as anticancer drug discovery, chemical biology, and as a key intermediate in the synthesis of more complex molecular entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAQSQCFQMOGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form 4-bromobenzyl methyl sulfide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid to form the desired triazolopyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.

Chemical Reactions Analysis

3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromophenyl group can be reduced to form a phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolopyridazine Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Key Biological Activity Molecular Weight (g/mol) Reference
Target Compound 4-Bromobenzylthio Pyridin-2-yl Antiproliferative (inferred) ~416.29 (calc.)
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl) 4-Chlorobenzylthio 2-Thienyl Not reported 358.86
TPA023 2-Fluorophenyl 6-(Ethyltriazolylmethoxy) GABAA α2/α3 agonist (anxiolytic) 381.41
PDE4 Inhibitor (Compound 18) 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy) PDE4A inhibition (IC50 < 10 nM) ~480.50 (calc.)
4f 4-Methoxyphenyl 4-Methylbenzylidenehydrazinyl Not reported 344.38

Key Observations :

Electron-Withdrawing vs. TPA023’s 2-fluorophenyl group contributes to its selectivity for GABAA receptor subtypes, avoiding sedation associated with α1-subunit binding .

Heterocyclic vs. Aromatic Substituents :

  • The pyridin-2-yl group at position 6 may engage in hydrogen bonding or π-stacking interactions, unlike the 2-thienyl group (), which has weaker π-electron density .
  • PDE4 Inhibitor 18 ’s 3-(tetrahydrofuran-3-yloxy)phenyl substituent introduces conformational rigidity, optimizing binding to the PDE4 catalytic site .

Biological Activity :

  • TPA023 demonstrates the importance of alkoxy-linked substituents (e.g., ethyltriazolylmethoxy) for subtype-selective receptor modulation, a feature absent in the target compound .
  • Compound 4f () highlights that hydrazinyl derivatives may serve as intermediates for further functionalization but lack direct activity without additional modifications .

Mechanistic and Pharmacological Insights

  • Antiproliferative Potential: Derivatives like the target compound and those in lose thrombin inhibition when replacing benzamidine with triazolopyridazine but gain antiproliferative effects, likely due to altered interactions with kinase domains or DNA .
  • Receptor Selectivity: TPA023’s non-sedating anxiolytic profile underscores the role of fluorophenyl and triazolylmethoxy groups in avoiding α1-GABAA receptor activation, a design principle absent in bromobenzylthio derivatives .

Biological Activity

The compound 3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of heterocyclic compounds that exhibit significant biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H12BrN3SC_{16}H_{12}BrN_3S, with a molecular weight of 358.3 g/mol. It features a triazolopyridazine core substituted with a 4-bromobenzylthio group and a pyridin-2-yl moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H12BrN3SC_{16}H_{12}BrN_3S
Molecular Weight358.3 g/mol
IUPAC Name3-[(4-bromophenyl)methylsulfanyl]-6-(pyridin-2-yl)pyridazine
InChIInChI=1S/C16H12BrN3S/c17-13-6-4-12(5-7-13)11-21-16-9-8-15(19-20-16)14-3-1-2-10-18-14/h1-10H,11H2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolopyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine derivatives.
  • Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction where a bromobenzyl halide reacts with a thiol group attached to the triazolopyridazine core.
  • Attachment of the Pyridin-2-yl Group : This can be accomplished via cross-coupling reactions using appropriate boronic acids.

Biological Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects against various cancer cell lines:

Cell LineIC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

These values indicate that the compound exhibits potent antiproliferative activity comparable to established antitumor agents like Combretastatin A4 (CA4) .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to Tubulin : The compound is believed to bind at the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.
  • Disruption of Microtubule Dynamics : Immunofluorescence assays have demonstrated that treatment with this compound significantly alters microtubule organization in cancer cells .

Case Studies

A notable study involved synthesizing a series of triazolo[4,3-b]pyridazines and evaluating their biological activities. Among these compounds, one analog exhibited IC50 values in the low nanomolar range against multiple cancer cell lines, underscoring the importance of structural modifications in enhancing biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.